Cas no 1340442-28-5 (1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)

1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
- 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-α-propyl-
- 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol
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1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T304028-50mg |
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 50mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN300-126797-1.0g |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-126797-10.0g |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 10.0g |
$3746.0 | 2023-02-15 | |
TRC | T304028-10mg |
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 10mg |
$ 70.00 | 2022-06-02 | ||
Enamine | EN300-126797-2.5g |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 2.5g |
$1707.0 | 2023-02-15 | |
Enamine | EN300-126797-0.1g |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 0.1g |
$301.0 | 2023-02-15 | |
1PlusChem | 1P01A5AO-500mg |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 500mg |
$895.00 | 2025-03-04 | |
1PlusChem | 1P01A5AO-2.5g |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 2.5g |
$2172.00 | 2023-12-22 | |
1PlusChem | 1P01A5AO-50mg |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 50mg |
$297.00 | 2025-03-04 | |
A2B Chem LLC | AV52240-1g |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol |
1340442-28-5 | 95% | 1g |
$952.00 | 2024-04-20 |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-olに関する追加情報
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol (CAS No. 1340442-28-5): A Comprehensive Overview
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol, identified by the CAS registry number 1340442-28-5, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of alcohols and features a unique structure that combines a pentanol moiety with a tetrahydronaphthalene ring system. Its structural complexity and functional groups make it a valuable molecule in various applications across industries such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol typically involves multi-step organic reactions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess. The use of transition metal catalysts, such as rhodium or ruthenium complexes, has significantly streamlined the process, making it more accessible for large-scale production. This development underscores the importance of green chemistry principles in modern synthetic strategies.
In terms of chemical properties, 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol exhibits a melting point of approximately 58°C and a boiling point around 365°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate to high, facilitating its use in various reaction media. The compound's stability under thermal and oxidative conditions has been extensively studied, revealing its suitability for applications requiring long-term durability.
The biological activity of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol has been a focal point in recent research. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles in preclinical models. These findings highlight its potential as a lead compound for drug development.
In the field of materials science, 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol has shown promise as a precursor for advanced polymers and coatings. Its ability to undergo polymerization under controlled conditions makes it an attractive candidate for developing high-performance materials with tailored mechanical properties.
The environmental impact of CAS No. 1340442-28-based compounds has also been evaluated. Research indicates that they degrade relatively quickly under aerobic conditions in soil and water systems. This biodegradability aligns with current sustainability goals and reduces concerns related to long-term environmental persistence.
In conclusion, 1-(1,2,3,4-Tetrahydronaphthalen- strong>-yl)pentan-2-ol) is a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization while ensuring its safety and environmental compatibility.
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